2-thia-9-azaspiro[5.5]undecane hydrochloride 2-thia-9-azaspiro[5.5]undecane hydrochloride
Brand Name: Vulcanchem
CAS No.: 1955524-01-2
VCID: VC11994781
InChI: InChI=1S/C9H17NS.ClH/c1-2-9(8-11-7-1)3-5-10-6-4-9;/h10H,1-8H2;1H
SMILES: C1CC2(CCNCC2)CSC1.Cl
Molecular Formula: C9H18ClNS
Molecular Weight: 207.76 g/mol

2-thia-9-azaspiro[5.5]undecane hydrochloride

CAS No.: 1955524-01-2

Cat. No.: VC11994781

Molecular Formula: C9H18ClNS

Molecular Weight: 207.76 g/mol

* For research use only. Not for human or veterinary use.

2-thia-9-azaspiro[5.5]undecane hydrochloride - 1955524-01-2

Specification

CAS No. 1955524-01-2
Molecular Formula C9H18ClNS
Molecular Weight 207.76 g/mol
IUPAC Name 2-thia-9-azaspiro[5.5]undecane;hydrochloride
Standard InChI InChI=1S/C9H17NS.ClH/c1-2-9(8-11-7-1)3-5-10-6-4-9;/h10H,1-8H2;1H
Standard InChI Key CCOJZMSFVAIKGI-UHFFFAOYSA-N
SMILES C1CC2(CCNCC2)CSC1.Cl
Canonical SMILES C1CC2(CCNCC2)CSC1.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

2-Thia-9-azaspiro[5.5]undecane hydrochloride is defined by the molecular formula C₉H₁₈ClNS and a molecular weight of 207.76 g/mol. The IUPAC name, 2-thia-9-azaspiro[5.5]undecane hydrochloride, reflects its spirocyclic architecture: a fusion of two six-membered rings sharing a single atom (spiro carbon), with one ring containing a sulfur atom (thia) and the other a nitrogen atom (aza). The hydrochloride salt enhances solubility in polar solvents, a critical feature for in vitro pharmacological testing.

Key Structural Attributes:

  • Spirocyclic Core: The compound’s bicyclic system imposes conformational rigidity, potentially enhancing binding specificity to biological targets.

  • Heteroatom Placement: The strategic inclusion of sulfur and nitrogen atoms introduces sites for hydrogen bonding and hydrophobic interactions, factors critical to molecular recognition processes.

  • Chirality: While stereochemical details are unspecified, the spiro junction may generate stereoisomers, influencing pharmacological activity.

Spectroscopic and Physicochemical Properties

Though experimental data on spectral characteristics (e.g., NMR, IR) are unavailable, the compound’s structural analogs suggest:

  • ¹H NMR: Distinct signals for equatorial and axial protons adjacent to the spiro carbon.

  • Solubility: High aqueous solubility due to the hydrochloride counterion, facilitating formulation for biological assays.

Synthesis and Purification Strategies

Synthetic Pathways

The synthesis of 2-thia-9-azaspiro[5.5]undecane hydrochloride involves multi-step organic reactions, typically requiring precise control over reaction conditions (temperature, solvent, catalysts). A hypothetical route may include:

  • Cyclization: Formation of the thia-containing ring via intramolecular nucleophilic substitution.

  • Spiroannulation: Coupling with a nitrogen-bearing precursor to establish the spiro framework.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Optimization Challenges:

  • Regioselectivity: Ensuring proper alignment of reactive sites during cyclization.

  • Byproduct Mitigation: Minimizing dimerization or over-reduction through controlled stoichiometry.

Purification Techniques

Chromatographic methods (e.g., flash chromatography, HPLC) are employed to isolate the target compound, with purity confirmed via analytical techniques such as LC-MS.

Property2-Thia-9-azaspiro[5.5]undecane HCl3-Thia-9-azaspiro[5.5]undecane HCl
Molecular FormulaC₉H₁₈ClNSC₉H₁₈ClNS
Sulfur PositionPosition 2Position 3
Therapeutic PotentialNeurological modulationAntimicrobial activity
Synthetic ComplexityModerateHigh

This positional isomerism underscores the impact of heteroatom placement on biological activity and synthetic accessibility.

Future Directions and Research Opportunities

Priority Investigations

  • Target Screening: High-throughput assays to identify binding partners among GPCRs, ion channels, and enzymes.

  • Structure-Activity Relationship (SAR) Studies: Modifying the thia/aza positions to optimize potency and selectivity.

  • In Vivo Efficacy Models: Testing in rodent models of neurodegeneration or metabolic disease.

Collaborative Opportunities

Partnerships with academic institutions could accelerate mechanistic studies, leveraging computational modeling (e.g., molecular docking) to predict target engagement.

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